molecular formula C20H22N4O5S B11320578 N-(2-methoxy-5-methylphenyl)-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide

N-(2-methoxy-5-methylphenyl)-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11320578
M. Wt: 430.5 g/mol
InChI Key: MHSMSZYJQBGAOF-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Substitution reactions: Introduction of the methoxy and methylsulfamoyl groups can be done through nucleophilic substitution reactions using suitable reagents.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its biological activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-5-[4-methoxyphenyl]-1H-pyrazole-3-carboxamide
  • N-(2-methylphenyl)-5-[4-methylsulfamoylphenyl]-1H-pyrazole-3-carboxamide

Uniqueness

N-(2-methoxy-5-methylphenyl)-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C20H22N4O5S

Molecular Weight

430.5 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-3-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H22N4O5S/c1-12-5-7-17(28-3)15(9-12)22-20(25)16-11-14(23-24-16)13-6-8-18(29-4)19(10-13)30(26,27)21-2/h5-11,21H,1-4H3,(H,22,25)(H,23,24)

InChI Key

MHSMSZYJQBGAOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NN2)C3=CC(=C(C=C3)OC)S(=O)(=O)NC

Origin of Product

United States

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